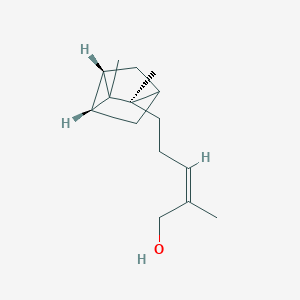

alpha-Santalol

Description

Structure

3D Structure

Properties

CAS No. |

115-71-9 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(Z)-5-[(1R,3S)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-10(9-16)5-4-6-14(2)11-7-12-13(8-11)15(12,14)3/h5,11-13,16H,4,6-9H2,1-3H3/b10-5-/t11?,12-,13?,14+,15?/m1/s1 |

InChI Key |

PDEQKAVEYSOLJX-YHPVVBAKSA-N |

SMILES |

CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |

Isomeric SMILES |

C/C(=C/CC[C@]1(C2C[C@H]3C1(C3C2)C)C)/CO |

Canonical SMILES |

CC(=CCCC1(C2CC3C1(C3C2)C)C)CO |

boiling_point |

166-167 °C @ 14 MM HG |

density |

0.9770 @ 25 °C/25 °C NATURAL BETA-SANTALOL HAS SEQCIS-CONFIGURATION; BP 177-178 °C; DENSITY 0.9717 @ 25 °C/25 °C /BETA-SANTALOL/ |

flash_point |

Flash point > 100 °C GREATER THAN 212 °F CC |

Other CAS No. |

115-71-9 |

physical_description |

Liquid; [Merck Index] Sweet odor; [HSDB] |

Pictograms |

Irritant |

solubility |

SOL IN ALC; PRACTICALLY INSOL IN WATER /BETA-SANTALOL/ SOL IN ALC; SLIGHTLY SOL IN PROPYLENE GLYCOL, GLYCERINE PRACTICALLY INSOL IN WATER |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of α-Santalol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key properties of α-santalol, a sesquiterpene alcohol and the principal bioactive constituent of sandalwood oil. This document includes a summary of its quantitative data and detailed experimental protocols for its extraction and isolation.

Introduction

Alpha-santalol (α-santalol) is a sesquiterpenoid alcohol that constitutes the primary fragrance and medicinal component of sandalwood oil, which is extracted from the heartwood of trees belonging to the Santalum genus, most notably Santalum album (Indian sandalwood).[1] It is a valued ingredient in the perfume industry and has garnered significant scientific interest for its diverse pharmacological activities, including potential anti-inflammatory, antimicrobial, and chemopreventive properties.[1][2] α-Santalol and its isomers, particularly β-santalol, typically comprise 70-90% of sandalwood oil.[3]

Chemical Structure of α-Santalol

α-Santalol is characterized by a complex tricyclic carbon skeleton. Its systematic IUPAC name is (Z)-5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-en-1-ol.[2] The molecule possesses a molecular formula of C₁₅H₂₄O and a molar mass of 220.356 g·mol⁻¹.[2][4]

The key features of its structure include:

-

A rigid tricyclic nortricyclene (B1619838) core.

-

A five-carbon isoprenoid side chain attached to the tricyclic system.

-

A primary alcohol functional group at one end of the side chain.

-

A double bond within the side chain, which gives rise to geometric isomerism.

Stereoisomers of α-Santalol

The biological activity and olfactory properties of santalols are intrinsically linked to their stereochemistry. α-Santalol has multiple stereocenters, leading to the possibility of several stereoisomers.

The most abundant and commercially significant isomer is (+)-(Z)-α-santalol .[4][5] The "(Z)-" designation refers to the configuration of the substituents around the double bond in the side chain, where the higher priority groups are on the same side. This is also sometimes referred to as the cis-isomer.[5]

Another geometric isomer is (E)-α-santalol (or trans-α-santalol), where the higher priority groups are on opposite sides of the double bond in the side chain.[4] While the (Z)-isomer is predominant in nature, small amounts of the (E)-isomer can also be found.[3]

It is important to distinguish α-santalol from its structural isomer, β-santalol . While both are major components of sandalwood oil, they differ in their carbon skeleton. α-Santalol has a tricyclic structure, whereas β-santalol possesses a bicyclic framework.[1] Like α-santalol, β-santalol also exists primarily as the (Z)-isomer in sandalwood oil.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for α-santalol and its related compounds.

| Property | Value | Reference(s) |

| Chemical Identifiers | ||

| IUPAC Name | (Z)-5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-en-1-ol | [2] |

| CAS Number | 115-71-9 | [2][5] |

| Molecular Formula | C₁₅H₂₄O | [2][5] |

| Molar Mass | 220.356 g·mol⁻¹ | [2] |

| Composition in Sandalwood Oil (Santalum album) | ||

| (Z)-α-Santalol Content | 41–55% | [6][7] |

| (Z)-β-Santalol Content | 16–24% | [6][7] |

| Physical Properties of α-Santalol | ||

| Appearance | Colorless to slightly yellow, viscous liquid | [2][8] |

| Boiling Point | 166-167 °C at 14 mmHg | [5] |

| Density | 0.9770 g/cm³ at 25 °C | [2][5] |

| Refractive Index (n_D²⁵) | 1.5017 | [5] |

| Specific Optical Rotation ([α]_D²⁰) | +17.20° (c = 0.8 in chloroform) | [5] |

| Solubility | ||

| In water | Practically insoluble | [2][5] |

| In ethanol | Soluble | [2][5] |

| In diethyl ether | Soluble | [2] |

Experimental Protocols

The isolation and purification of α-santalol from its natural source are critical for research and commercial applications. Below are detailed methodologies for key experimental procedures.

Extraction of Sandalwood Oil by Steam Distillation

Steam distillation is the most common commercial method for extracting essential oils from sandalwood heartwood.[1]

-

Materials and Equipment:

-

Ground sandalwood heartwood powder (e.g., 200 g)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle with a 2L round-bottom flask

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Amber glass vials for storage

-

-

Procedure:

-

Place 200 g of sandalwood heartwood powder into the 2L round-bottom flask.

-

Add approximately 1.2 L of distilled water, ensuring the powder is fully submerged.

-

Assemble the Clevenger apparatus with the flask and condenser, ensuring all glass joints are properly sealed.

-

Turn on the cooling water flow to the condenser.

-

Heat the flask using the heating mantle to boil the water and generate steam. The distillation process can take 40-70 hours.[6]

-

The steam passes through the sandalwood powder, vaporizing the volatile essential oils.

-

The steam and oil vapor mixture travels to the condenser, where it cools and liquefies.

-

The condensed liquid collects in the Clevenger apparatus, where the less dense essential oil separates and forms a layer above the water.

-

After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.

-

Carefully collect the separated essential oil from the side arm of the Clevenger apparatus.

-

Transfer the collected oil to a separatory funnel to remove any residual water.

-

Dry the oil by adding a small amount of anhydrous sodium sulfate, let it stand for 15-20 minutes, and then decant or filter the clear oil into a pre-weighed amber glass vial.[6]

-

Weigh the vial to determine the final yield and store at 4°C.

-

Isolation of α-Santalol by Flash Column Chromatography

Flash column chromatography is an effective method for separating α-santalol from β-santalol and other components of the crude essential oil.[6]

-

Materials and Equipment:

-

Crude sandalwood oil (e.g., 2 g)

-

Silica (B1680970) gel for flash chromatography (e.g., 40-63 µm)

-

n-Hexane and Ethyl Acetate (B1210297) (HPLC grade)

-

Flash chromatography system with a suitable detector (e.g., UV or ELSD)

-

Rotary evaporator

-

Test tubes or fraction collector

-

-

Procedure:

-

Sample Preparation: Dissolve 2 g of crude sandalwood oil in a minimal amount of n-hexane (e.g., 5 mL).

-

Column Packing: Prepare a flash chromatography column packed with silica gel, equilibrated with 100% n-hexane.

-

Sample Loading: Load the dissolved sample onto the top of the column.

-

Elution: Begin elution with 100% n-hexane. A common gradient involves gradually increasing the polarity by adding ethyl acetate. For example, a gradient from 0% to 10% ethyl acetate in n-hexane can be used to separate the components.

-

Fraction Collection: Collect fractions (e.g., 10-15 mL each) throughout the run. Monitor the separation using the system's detector. α-Santalol will typically elute before the more polar β-santalol.

-

Analysis of Fractions: Analyze the collected fractions using a suitable method like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure α-santalol.

-

Solvent Removal: Combine the fractions containing the purified α-santalol. Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified compound.

-

Yield Calculation: Weigh the resulting purified oil to determine the recovery of α-santalol.

-

Visualizations

Chemical Structures of Santalol Isomers

Caption: Chemical structures of (Z)-α-Santalol, (E)-α-Santalol, and (Z)-β-Santalol.

Experimental Workflow for α-Santalol Isolationdot

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. obrnutafaza.hr [obrnutafaza.hr]

- 5. mechotech.in [mechotech.in]

- 6. benchchem.com [benchchem.com]

- 7. Step-by-Step Guide to Extracting Sandalwood Essential Oil [smytten.com]

- 8. CN205473650U - Distillation apparatus for producing of sandalwood essential oil - Google Patents [patents.google.com]

The Discovery and Isolation of α-Santalol from Santalum album: A Technical Guide for Researchers and Drug Development Professionals

Introduction

α-Santalol, a bicyclic sesquiterpenoid, is a primary bioactive constituent of East Indian sandalwood oil, derived from the heartwood of Santalum album. For centuries, sandalwood oil has been prized for its distinctive fragrance and utilized in traditional medicine. Modern scientific inquiry has unveiled the significant pharmacological potential of α-santalol, including its anti-cancer, anti-inflammatory, and neuroleptic properties. This technical guide provides a comprehensive overview of the historical discovery, detailed experimental protocols for isolation, quantitative data, and the molecular signaling pathways modulated by α-santalol, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The scientific investigation of sandalwood oil's components commenced in the early 20th century. Prior to this, sandalwood and its oil had been used for millennia in cultural and medicinal practices across the globe.[1][2]

Early Investigations: The initial systematic studies into the chemical constituents of sandalwood oil were pioneered by the German chemist Friedrich W. Semmler in the first decade of the 1900s. His work laid the groundwork for identifying the key sesquiterpene alcohols responsible for the oil's characteristic aroma and properties.[3]

Structural Elucidation: In 1910, Semmler successfully elucidated the chemical structure of α-santalol, a significant milestone in natural product chemistry.[3] Further detailed methodologies for the isolation and characterization of both α- and β-santalol through steam distillation were published by V. Paolini and L. Divizia in 1914.[3]

Challenges in Synthesis: The complex tricyclic structure of α-santalol posed a considerable challenge for synthetic chemists for many decades. Early attempts at total synthesis were often inefficient, resulting in low yields or incorrect stereoisomers.[3]

Breakthrough in Total Synthesis: A major advancement occurred in 1970 when E.J. Corey and his team reported a stereospecific total synthesis of α-santalol. This achievement was a landmark in the field of natural product synthesis and opened new avenues for the study of α-santalol and its analogs.[3]

Physicochemical Properties of α-Santalol

A thorough understanding of the physicochemical properties of α-santalol is essential for its extraction, purification, and formulation in drug development.

| Property | Value | References |

| Molecular Formula | C₁₅H₂₄O | [4] |

| Molecular Weight | 220.35 g/mol | [4] |

| Appearance | Colorless to slightly yellow, viscous liquid | [5] |

| Odor | Sweet, woody, characteristic of sandalwood | [5] |

| Boiling Point | 166-167 °C at 14 Torr | [5] |

| Density | 0.9770 g/cm³ at 25 °C | [5] |

| Refractive Index | 1.5017 at 25 °C | [6] |

| Optical Rotation | [α]D²⁰ +17.20° (c = 0.8 in chloroform) | [6] |

| Solubility | Soluble in ethanol (B145695) and diethyl ether; practically insoluble in water. | [2] |

Experimental Protocols for Isolation and Purification

The isolation of high-purity α-santalol from Santalum album heartwood is a multi-step process involving extraction of the essential oil followed by chromatographic purification.

Extraction of Sandalwood Oil

The initial step involves the extraction of crude sandalwood oil from the powdered heartwood. The choice of extraction method can significantly impact the yield and chemical profile of the oil.

a) Steam Distillation

This is the traditional and most widely used method for obtaining sandalwood oil.

-

Materials and Equipment:

-

Powdered Santalum album heartwood

-

Clevenger-type apparatus

-

Distillation flask

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

-

Protocol:

-

Place a known quantity of powdered sandalwood heartwood into the distillation flask.

-

Add distilled water to the flask, ensuring the powder is fully submerged.

-

Assemble the Clevenger apparatus with the flask and condenser.

-

Begin heating the flask to generate steam. The steam will pass through the wood powder, vaporizing the volatile essential oil.

-

The steam and oil vapor mixture travels to the condenser, where it cools and liquefies.

-

The condensed liquid collects in the Clevenger apparatus, where the oil, being less dense than water, separates and forms a layer on top.

-

Continue the distillation for 48-72 hours to ensure maximum oil extraction.

-

After cooling, carefully collect the separated essential oil.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

b) Solvent Extraction

This method utilizes organic solvents to dissolve the essential oil from the wood powder.

-

Materials and Equipment:

-

Powdered Santalum album heartwood

-

Soxhlet apparatus

-

Cellulose (B213188) thimble

-

Distillation flask

-

Heating mantle

-

Condenser

-

Rotary evaporator

-

Anhydrous sodium sulfate

-

Solvent (e.g., n-hexane, ethanol)

-

-

Protocol:

-

Place a known quantity of powdered sandalwood heartwood into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distillation flask with the chosen solvent.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

The solvent vapor will rise, condense, and drip onto the sandalwood powder in the thimble, dissolving the essential oil.

-

When the liquid level in the thimble reaches the top of the siphon arm, the solvent and dissolved oil are siphoned back into the distillation flask.

-

This process is repeated for several hours until the extraction is complete.

-

After extraction, the solvent is removed from the oil using a rotary evaporator under reduced pressure.

-

Dry the resulting crude oil over anhydrous sodium sulfate.

-

Purification of α-Santalol by Column Chromatography

Column chromatography is a standard and effective method for separating α-santalol from other components in the crude sandalwood oil, primarily β-santalol.

-

Materials and Equipment:

-

Crude sandalwood oil

-

Silica (B1680970) gel (for column chromatography, 60-120 mesh)

-

Glass chromatography column

-

Elution solvents (e.g., n-hexane, ethyl acetate)

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Rotary evaporator

-

-

Protocol:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve a known amount of crude sandalwood oil in a minimal volume of n-hexane and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a non-polar solvent such as n-hexane. Gradually increase the polarity of the eluting solvent by adding increasing proportions of ethyl acetate (B1210297) (gradient elution).

-

Fraction Collection: Collect the eluate in small fractions using a fraction collector or test tubes.

-

Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 9:1). Visualize the spots under a UV lamp. α-Santalol will have a different Rf value than β-santalol and other components.

-

Pooling and Solvent Evaporation: Combine the fractions containing pure α-santalol (as determined by TLC). Remove the solvent from the pooled fractions using a rotary evaporator to obtain purified α-santalol.

-

Quantitative Data on α-Santalol Content

The concentration of α-santalol in sandalwood oil can vary depending on the age of the tree, geographical origin, and the extraction method employed. High-quality Santalum album oil is characterized by a high percentage of santalols.

| Parameter | Value Range | Reference |

| α-Santalol in S. album oil | 41-55% | [7] |

| β-Santalol in S. album oil | 16-24% | [7] |

| Total Santalols in S. album oil | >90% | [6] |

Signaling Pathways and Experimental Workflows

α-Santalol exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for its development as a therapeutic agent.

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of α-santalol from Santalum album.

Signaling Pathways Modulated by α-Santalol

α-Santalol has been shown to induce apoptosis and inhibit proliferation in cancer cells through the modulation of multiple signaling pathways.

1. Apoptosis Induction Pathway

α-Santalol induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

2. Wnt/β-catenin Signaling Pathway

α-Santalol has been shown to inhibit the migration of breast cancer cells by targeting the Wnt/β-catenin pathway. It prevents the translocation of β-catenin to the nucleus.

Conclusion

α-Santalol, a key bioactive molecule from Santalum album, holds significant promise for the development of novel therapeutics, particularly in the fields of oncology and anti-inflammatory medicine. This technical guide provides a foundational understanding of its historical discovery, methods for its isolation and purification, and its molecular mechanisms of action. The detailed protocols and data presented herein are intended to facilitate further research and development of α-santalol as a valuable natural product-derived drug lead. Future investigations should focus on optimizing extraction and purification processes, conducting further preclinical and clinical studies to validate its therapeutic efficacy, and exploring the synthesis of novel analogs with enhanced pharmacological properties.

References

- 1. Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by alpha-santalol in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Skin cancer chemopreventive agent, {alpha}-santalol, induces apoptotic death of human epidermoid carcinoma A431 cells via caspase activation together with dissipation of mitochondrial membrane potential and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal properties of this compound, a naturally occurring constituent of sandalwood oil: review | Semantic Scholar [semanticscholar.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

Enzymatic Synthesis of α-Santalol: A Technical Guide to Santalene Synthase and its Catalytic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Sandalwood oil, a highly prized essential oil in the fragrance, cosmetic, and pharmaceutical industries, is renowned for its characteristic woody aroma and therapeutic properties.[1][2] The primary constituents responsible for these attributes are the sesquiterpene alcohols, (Z)-α-santalol and (Z)-β-santalol.[2][3] The traditional extraction from the slow-growing and over-harvested sandalwood tree (Santalum album) has rendered this practice unsustainable, necessitating the development of alternative production methods.[4][5] Metabolic engineering and synthetic biology offer a promising and sustainable platform for producing sandalwood oil components, with a central focus on the enzymatic synthesis of α-santalol through the catalytic action of santalene synthase.[4][5][6]

This technical guide provides an in-depth overview of the α-santalol biosynthetic pathway, a comparative analysis of key santalene synthases, and detailed experimental protocols for their expression, purification, and characterization.

The Biosynthetic Pathway from FPP to Santalols

The biosynthesis of santalols originates from the universal C5 building blocks of terpenes, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are generated via the mevalonate (B85504) (MVA) pathway in the plant cytosol.[3][7][8] The pathway to α-santalol involves three critical stages:

-

Formation of Farnesyl Pyrophosphate (FPP) : Farnesyl diphosphate (B83284) synthase (FPPS) catalyzes the condensation of two IPP molecules with one DMAPP molecule to produce the C15 acyclic precursor, FPP.[3][7] This reaction is a key branch point in terpenoid metabolism.[3]

-

Cyclization of FPP to Santalenes : In the committed step of the pathway, a santalene synthase (SS) enzyme catalyzes the complex cyclization of FPP into a mixture of sesquiterpene olefins.[3][7] These olefins, primarily α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene, form the hydrocarbon backbone of the final products.[7][9]

-

Hydroxylation of Santalenes to Santalols : The final step involves the stereospecific hydroxylation of the santalene isomers by Cytochrome P450 monooxygenases (CYPs) in conjunction with a cytochrome P450 reductase (CPR).[10][11] Specifically, an enzyme like SaCYP736A167 from S. album can hydroxylate α-santalene to produce α-santalol.[11][12][13]

Core Enzyme Analysis: Santalene Synthases

Santalene synthase (EC 4.2.3.82) is the pivotal enzyme that dictates the initial product profile of sesquiterpenes.[14] Several orthologs have been identified, with notable differences in their product specificity, which is a critical consideration for metabolic engineering applications.

Comparative Performance of Santalene Synthases

The primary distinction lies between product-promiscuous enzymes, such as SaSSy from Santalum album, and product-specific enzymes, like SanSyn from Clausena lansium.[10] SaSSy generates a mixture of santalene and bergamotene (B12702309) isomers, mimicking the natural composition of sandalwood oil, whereas SanSyn is highly specific, producing predominantly α-santalene.[10] This specificity has been attributed to key residues within the enzyme's active site; for example, residue F441 in SanSyn restricts the conformational dynamics of reaction intermediates, favoring the formation of α-santalene.[15]

Recent advancements in protein engineering have demonstrated that the product profile of these enzymes can be altered. A single-point mutation (F441V) in SanSyn converts it into a promiscuous enzyme capable of producing both α- and β-santalenes, highlighting the potential to engineer enzymes with desirable product ratios.[15][16]

Quantitative Data Presentation

The following tables summarize the product distribution and kinetic parameters of various santalene synthases as reported in the literature.

Table 1: In Vitro Product Distribution of Santalene Synthases

| Enzyme | α-Santalene (%) | β-Santalene (%) | epi-β-Santalene (%) | α-exo-Bergamotene (%) | Source(s) |

|---|---|---|---|---|---|

| SaSSy (S. album) | 41.2 ± 1.0 | 29.5 ± 0.4 | 4.4 ± 0.0 | 21.6 ± 0.6 | [17][18] |

| SauSSy (S. austrocaledonicum) | 55.0 | 11.0 | 5.0 | 29.0 | [17] |

| SspiSSy (S. spicatum) | 52.0 | 10.0 | 5.0 | 33.0 | [17] |

| SanSyn (C. lansium) | >90 | - | - | - |

| SanSynF441V (mutant) | 57.2 | 28.6 | 6.7 | 7.6 |[16] |

Table 2: Kinetic Parameters of Santalene Synthases

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1μM-1) | Source(s) |

|---|---|---|---|---|---|

| SaSSy | (E,E)-FPP | 1.4 ± 0.3 | 0.34 | 0.24 | [17] |

| SauSSy | (E,E)-FPP | 1.4 ± 0.3 | 0.91 | 0.65 | [17] |

| SspiSSy | (E,E)-FPP | 1.4 ± 0.3 | 2.60 | 1.86 | [17] |

| SaSSy * | FPP | 1.3 ± 0.1 | 0.007 ± 0.0002 | 0.005 | |

| SspiSSy * | FPP | 1.5 ± 0.1 | 0.012 ± 0.0002 | 0.008 | |

| SanSyn * | FPP | 1.8 ± 0.1 | 0.013 ± 0.0002 | 0.007 |

*Note: Kinetic values can vary significantly between studies, potentially due to differences in recombinant protein quality or assay conditions.

Experimental Protocols and Workflows

The heterologous expression and characterization of santalene synthases are fundamental to their study and application in metabolic engineering. The general workflow involves gene cloning, protein expression and purification, followed by enzymatic assays and product analysis.

Heterologous Expression and Purification of Santalene Synthase

This protocol is adapted for expressing N-terminally His-tagged santalene synthase in E. coli.

A. Gene Cloning and Transformation

-

Gene Amplification : Amplify the full-length open reading frame of the santalene synthase gene (e.g., SaSSy) from S. album cDNA using gene-specific primers with appropriate restriction sites.[19]

-

Vector Construction : Clone the amplified gene into an expression vector, such as pET28a, which provides an N-terminal His-tag for purification.

-

Transformation : Transform the resulting plasmid into a suitable E. coli expression strain, such as BL21 (DE3).[3]

B. Protein Expression

-

Starter Culture : Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET28a) and grow overnight at 37°C with shaking.[3]

-

Large-Scale Culture : Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]

-

Induction : Cool the culture to 16-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[3]

-

Incubation : Continue to incubate the culture at the lower temperature for 16-20 hours with shaking to enhance the yield of soluble protein.

C. Protein Purification

-

Cell Harvest : Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Lysis : Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol) and lyse the cells using sonication or a French press.

-

Clarification : Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 min at 4°C) to pellet cell debris.

-

Affinity Chromatography : Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing : Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution : Elute the His-tagged santalene synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[10]

-

Buffer Exchange : Exchange the buffer of the purified protein into a storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT, 50% glycerol) using dialysis or a desalting column.[10] Store aliquots at -80°C.

-

Verification : Analyze the purity of the protein using SDS-PAGE.

In Vitro Santalene Synthase Assay

This protocol outlines a method to determine the product profile of a purified santalene synthase.[10]

A. Reaction Setup

-

Prepare a reaction mixture in a 2 mL glass GC vial. A typical 500 µL reaction contains:

-

Pre-incubate the mixture at 30°C for 5 minutes.

B. Reaction and Extraction

-

Initiation : Initiate the reaction by adding the substrate, (E,E)-farnesyl diphosphate (FPP), to a final concentration of 50-100 µM.[18]

-

Organic Overlay : Immediately overlay the aqueous reaction mixture with an equal volume (500 µL) of an organic solvent (e.g., n-hexane or dodecane) to capture the volatile terpene products.[10]

-

Incubation : Incubate the reaction at 30°C for 1-3 hours with gentle shaking.[10][18]

-

Quenching and Extraction : Stop the reaction by vigorous vortexing for 30-60 seconds to ensure the complete extraction of products into the organic layer.[10]

-

Phase Separation : Centrifuge briefly to separate the phases and carefully transfer the upper organic layer to a new GC vial for analysis.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides typical parameters for the analysis of santalene isomers.[4]

A. Instrumentation and Conditions

-

GC-MS System : A gas chromatograph coupled with a mass spectrometer.

-

Column : A non-polar capillary column, such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of approximately 1.0 mL/min.[20]

-

Injection : 1 µL of the organic extract is injected in splitless or split mode (e.g., 1:50 split ratio).[20]

-

Injector Temperature : 250°C.[20]

-

Oven Temperature Program :

-

Initial temperature: 80°C, hold for 2 min.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 2-5 min.[4]

-

-

MS Conditions :

B. Data Analysis

-

Identification : Identify the santalene and bergamotene isomers by comparing their retention times and mass spectra with those of authentic standards or by comparison to established mass spectral libraries (e.g., NIST).[10]

-

Quantification : Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram (TIC).[10] The percentage of each product is calculated relative to the total area of all identified sesquiterpene products.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Stork: [Progress in biosynthesis of santalene and santalol] [storkapp.me]

- 6. Advances in biotechnological production of santalenes and santalols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Alpha-santalene synthase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Sandalwood Fragrance Biosynthesis Involves Sesquiterpene Synthases of Both the Terpene Synthase (TPS)-a and TPS-b Subfamilies, including Santalene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The Core Mechanism of Action of α-Santalol in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Santalol, a primary sesquiterpene alcohol constituting over 90% of East Indian sandalwood oil (Santalum album), has emerged as a compelling natural compound in oncological research.[1][2] Extensive preclinical studies, encompassing both in vitro cell line models and in vivo animal models, have substantiated its potent anticancer and chemopreventive activities against a spectrum of malignancies, including skin, breast, and prostate cancers.[2][3][4] A significant therapeutic advantage of α-santalol is its demonstrated selective cytotoxicity, preferentially targeting cancer cells while imparting minimal toxicity to normal cells.[2][3][5] This selectivity suggests a potential for therapeutic regimens with fewer systemic side effects.[2] This guide provides an in-depth technical overview of the molecular mechanisms underpinning α-santalol's anticancer effects, summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanisms of Action

The anticancer efficacy of α-santalol is not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected cellular pathways that govern cell proliferation, survival, and death. The most extensively documented mechanisms are the induction of cell cycle arrest and apoptosis.[3][4]

Induction of Apoptosis

α-Santalol consistently induces programmed cell death, or apoptosis, across various cancer cell lines.[6][7] It achieves this by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which converge on the activation of executioner caspases.[5][8]

-

Intrinsic Pathway : In cancer cells like human epidermoid carcinoma A431, α-santalol treatment leads to a loss of mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol.[3][4] This event facilitates the activation of caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3.[3][7]

-

Extrinsic Pathway : Evidence also points to the activation of the extrinsic pathway. Studies in breast and prostate cancer cells show that α-santalol treatment leads to the activation of caspase-8, the key initiator caspase in this pathway.[5][8][9]

-

Executioner Caspases and PARP Cleavage : Both pathways culminate in the activation of executioner caspases. In MDA-MB-231 and prostate cancer cells, caspases-3 and -6 are activated, while in MCF-7 cells, caspases-6 and -7 are activated.[5][9][10] A hallmark of this final stage of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP) by these active caspases, an event consistently observed following α-santalol treatment.[5][7][9]

Induction of G2/M Cell Cycle Arrest

A primary mechanism by which α-santalol inhibits cancer cell proliferation is by inducing cell cycle arrest, predominantly at the G2/M transition phase.[3][10][11] This effect has been observed in skin, breast, and prostate cancer cells, irrespective of their p53 tumor suppressor status.[5][11] The arrest is orchestrated by modulating the expression and activity of key G2/M regulatory proteins.

-

Modulation of Cyclins and CDKs : α-Santalol treatment has been shown to decrease the protein levels of G2/M regulatory cyclins, specifically Cyclin A and Cyclin B1, and their associated cyclin-dependent kinases (CDKs), CDK2 and CDC2 (also known as CDK1).[3][11]

-

Inhibition of CDC25C : The compound also downregulates the activity of the CDC25B and CDC25C phosphatases, which are responsible for activating the Cyclin B1/CDC2 complex required for mitotic entry.[3][5] This is accompanied by an increase in the inhibitory phosphorylation of CDC25C at the Ser216 site.[3][5]

-

Role of p53 and p21 : In some cell lines, the mechanism involves the tumor suppressor p53 and the CDK inhibitor p21. For instance, in p53-mutated A431 cells, α-santalol suppresses the expression of the mutated p53 while up-regulating p21.[3][11] In p53 wild-type UACC-62 cells, it increases wild-type p53 expression.[11] However, studies have also demonstrated that α-santalol can induce G2/M arrest independently of p53 and p21.[3][11]

Modulation of Key Signaling Pathways

α-Santalol exerts its anticancer effects by targeting several critical signaling pathways involved in cell growth, survival, and metastasis.

-

PI3K/Akt/mTOR Pathway : In prostate cancer cells, α-santalol has been shown to inhibit the PI3K/Akt signaling pathway.[12][13][14] It down-regulates the phosphorylation of Akt (at Ser-473) and mTOR, which are crucial regulators of cell survival and proliferation.[13][15][16] Inhibition of this pathway contributes to α-santalol's pro-apoptotic and anti-angiogenic effects.[15][17] Interestingly, in breast cancer cells, α-santalol-induced apoptosis and survivin down-regulation appear to be independent of the PI3K/Akt pathway.[18][19][20]

-

VEGFR2-Mediated Signaling : α-Santalol exhibits potent anti-angiogenic properties by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][15][21] It inhibits VEGF-induced phosphorylation of VEGFR2, thereby blocking downstream signaling cascades including Akt, mTOR, and p70S6K.[2][15][21] This disruption inhibits the proliferation, migration, and tube formation of endothelial cells, which is critical for preventing tumor neovascularization.[2][3][15]

-

Wnt/β-catenin Pathway : In breast cancer cells, α-santalol has been found to inhibit cell migration by targeting the Wnt/β-catenin pathway.[6][22][23][24] It affects the localization of β-catenin, preventing its translocation from the cytosol to the nucleus, which is a key step in the activation of genes that promote cell migration and metastasis.[6][22][23]

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of α-santalol have been quantified across numerous cancer cell lines. The data below is compiled from multiple studies.

Table 1: Anti-proliferative and Cytotoxic Effects of α-Santalol on Cancer Cell Lines

| Cancer Type | Cell Line | Concentration (µM) | Duration (h) | Effect (% Decrease in Cell Viability) | Citation(s) |

|---|---|---|---|---|---|

| Breast | MCF-7 (ER+) | 10 - 100 | 12 | 1 - 49.5% | [5] |

| 10 - 100 | 24 | 4 - 89% | [5] | ||

| 10 - 100 | 48 | 10 - 93% | [5] | ||

| MDA-MB-231 (ER-) | 10 - 100 | 12 | 0 - 50% | [5] | |

| 10 - 100 | 24 | 4 - 69% | [5] | ||

| 10 - 100 | 48 | 3 - 85% | [5] | ||

| Prostate | PC-3 (Androgen Ind.) | 25 - 75 | 24 - 48 | Concentration- and time-dependent decrease | [2][9] |

| LNCaP (Androgen Dep.) | 25 - 75 | 24 - 48 | Concentration- and time-dependent decrease | [2][9] | |

| Skin | A431 (Epidermoid) | 30 - 100 | 24 - 48 | Concentration- and time-dependent decrease | [7] |

| 50 | 24 | 26.7% | [25] | ||

| 100 | 24 | 56.8% | [25] | ||

| 50 | 48 | 59.1% | [25] | ||

| 100 | 48 | 91.6% | [25] | ||

| UACC-62 (Melanoma) | 50 - 100 | 24 - 48 | Concentration- and time-dependent decrease | [11] |

| Endothelial | HUVEC | 17.8 | - | IC50 for proliferation inhibition |[2][3] |

Table 2: Induction of Apoptosis by α-Santalol

| Cell Line | Concentration (µM) | Duration (h) | Effect (% Annexin V Positive Cells) | Citation(s) |

|---|---|---|---|---|

| A431 | 25 - 75 | 3 | 3.1 - 13.5% (vs. 1.6% control) | [7] |

| 25 - 75 | 6 | 2.8 - 14.2% (vs. 1.4% control) | [7] | |

| 25 - 75 | 12 | 7.2 - 31.4% (vs. 2.2% control) | [7] |

| | 25 - 75 | 24 | 4.3 - 30.3% (vs. 1.8% control) |[7] |

Experimental Protocols

The following are generalized protocols for key experiments frequently cited in α-santalol research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Plate cells (e.g., A431, MCF-7, PC-3) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).[2]

-

Treatment : Prepare serial dilutions of α-santalol in culture medium (e.g., 10, 25, 50, 75, 100 µM).[5][7][9] A vehicle control (e.g., DMSO) must be included. Remove the old medium and add 100 µL of the treatment or control medium to the respective wells.

-

Incubation : Incubate the plate for the desired time periods (e.g., 12, 24, 48 hours).[5]

-

MTT Addition : Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well.[2] Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization : Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by α-santalol (e.g., caspases, PARP, cyclins, CDKs, Akt).

-

Cell Lysis : Culture and treat cells with α-santalol for the desired duration. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE : Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-PARP, anti-p-Akt) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation : Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[5][17]

-

Analysis : Quantify band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[5]

Protocol 3: Apoptosis Detection (TUNEL or Annexin V Assay)

These assays are used to quantify apoptotic cell death.

-

TUNEL Assay : The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5] Cells are fixed, permeabilized, and incubated with a reaction mixture containing TdT and labeled nucleotides (e.g., BrdU). The incorporated labels are then detected via fluorescence microscopy or flow cytometry.

-

Annexin V/PI Staining : This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Cells are stained with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic/necrotic cells).

Conclusion and Future Directions

α-Santalol is a promising natural chemopreventive and therapeutic agent that functions by inducing apoptosis and G2/M cell cycle arrest in a wide range of cancer cells.[3] Its multifaceted mechanism of action, which involves the modulation of critical signaling pathways such as PI3K/Akt/mTOR, VEGFR2, and Wnt/β-catenin, underscores its potential to combat cancer through various angles, including inhibiting proliferation, survival, angiogenesis, and migration.[6][15] The compound's favorable safety profile and selective action against cancer cells further enhance its clinical potential.[3] Future pre-clinical and clinical studies are warranted to fully elucidate its therapeutic efficacy, optimize delivery systems, and explore its potential in combination therapies to enhance current cancer treatment paradigms.[6][26]

References

- 1. Sandalwood oil by-product prevents prostate cancer development in mice | EurekAlert! [eurekalert.org]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Effects of this compound on proapoptotic caspases and p53 expression in UVB irradiated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antineoplastic effects of α-santalol on estrogen receptor-positive and estrogen receptor-negative breast cancer cells through cell cycle arrest at G2/M phase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by this compound in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Autophagy Induction by α-Santalol in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Survivin Down-regulation by α-Santalol Is Not Mediated Through PI3K–AKT Pathway in Human Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 19. ar.iiarjournals.org [ar.iiarjournals.org]

- 20. Survivin Down-regulation by α-Santalol Is Not Mediated Through PI3K-AKT Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. semanticscholar.org [semanticscholar.org]

- 23. "this compound, a Component of Sandalwood Oil Inhibits Migration of Br" by Ajay Bommareddy, Kacey Knapp et al. [scholarlyworks.lvhn.org]

- 24. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Chemopreventive effects of this compound on skin tumor development in CD-1 and SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of alpha-Santalol

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Santalol is a naturally occurring sesquiterpene alcohol and the primary bioactive constituent of sandalwood oil, derived from the heartwood of Santalum album.[1][2] Renowned for its characteristic woody and sweet fragrance, this compound is a focal point of research due to its extensive therapeutic properties, including anticancer, anti-inflammatory, and neuroleptic activities.[2] Its potential as a chemopreventive and therapeutic agent, particularly in oncology, is well-documented, with studies demonstrating its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of this compound, supplemented with detailed experimental protocols and visual representations of its biological signaling pathways and analytical workflows. All quantitative data are summarized for clarity and comparative analysis.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its application in research and drug development. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄O | [5] |

| Molecular Weight | 220.35 g/mol | [5] |

| CAS Number | 115-71-9 | [5] |

| Appearance | Pale yellow to yellow, viscous liquid | [5] |

| Boiling Point | 166-167 °C at 1.9 kPa (14 mmHg) | [5][6] |

| 302 °C at 101.3 kPa (760 mmHg) | [7] | |

| Density | 0.9770 g/cm³ at 25 °C | [6][8] |

| Refractive Index (n_D) | 1.5017 at 25 °C | [6] |

| Optical Rotation [α]_D | +17.20° (c = 0.8 in chloroform) | [6] |

| Vapor Pressure | 0.000118 mmHg at 25 °C (estimated) | [7] |

| logP (o/w) | 4.530 (estimated) | [7] |

Solubility Profile

This compound is a lipophilic molecule, a characteristic that dictates its solubility in various solvents. Understanding its solubility is critical for formulation development, in vitro assay design, and analytical method development.

| Solvent | Solubility | Reference(s) |

| Water | Practically insoluble / Very slight | [5][6] |

| Ethanol | Soluble (≥10 mg/mL) | [6][9] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [10][11] |

| Propylene Glycol | Slightly soluble | [6][12] |

| Glycerine | Slightly soluble | [6][12] |

| Diethyl Ether | Soluble | [8] |

Experimental Protocols

Isolation and Purification of this compound from Sandalwood Oil

The primary method for obtaining sandalwood oil is through steam distillation of the heartwood of Santalum album.[2] Subsequent purification to isolate this compound is typically achieved through chromatographic techniques.

Protocol: Column Chromatography

-

Stationary Phase Preparation: A silica (B1680970) gel slurry is prepared in a non-polar solvent (e.g., n-hexane) and packed into a glass column.

-

Sample Loading: Crude sandalwood oil, dissolved in a minimal amount of the non-polar solvent, is carefully loaded onto the top of the silica gel bed.

-

Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity by introducing a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Eluted fractions are collected sequentially.

-

Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure this compound.

-

Solvent Removal: The solvent from the purified this compound fractions is removed under reduced pressure using a rotary evaporator.

Quantification of this compound

Accurate quantification of this compound is essential for quality control and research purposes. Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are commonly employed methods.

Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

-

Standard Preparation: A stock solution of pure this compound is prepared in a suitable solvent (e.g., hexane). A series of calibration standards are prepared by diluting the stock solution.

-

Sample Preparation: The sample containing this compound is diluted in the same solvent to a concentration within the calibration range.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector and an appropriate capillary column (e.g., HP-5) is used.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: A suitable temperature program is developed to achieve optimal separation of this compound from other components.

-

-

Analysis: The peak area of this compound in the sample is compared to the calibration curve generated from the standards to determine its concentration.

Signaling Pathways and Experimental Workflows

This compound exerts its anticancer effects by modulating multiple signaling pathways, leading to cell cycle arrest and apoptosis.

This compound Induced G2/M Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[13][14] This is achieved by downregulating the expression of key proteins required for the G2 to M phase transition.

Caption: G2/M cell cycle arrest induced by this compound.

This compound Induced Apoptosis

This compound induces programmed cell death (apoptosis) in cancer cells through both the intrinsic and extrinsic pathways.[5][15] This involves the activation of a cascade of caspases, ultimately leading to cell death.

Caption: Apoptosis induction by this compound.

Experimental Workflow for Assessing Anticancer Activity

A typical workflow to investigate the anticancer properties of this compound is depicted below.

Caption: Workflow for anticancer activity assessment.

References

- 1. α-Santalol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Antineoplastic Effects of α-Santalol on Estrogen Receptor-Positive and Estrogen Receptor-Negative Breast Cancer Cells through Cell Cycle Arrest at G2/M Phase and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]

- 7. Antineoplastic effects of α-santalol on estrogen receptor-positive and estrogen receptor-negative breast cancer cells through cell cycle arrest at G2/M phase and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a chemopreventive agent against skin cancer, causes G2/M cell cycle arrest in both p53-mutated human epidermoid carcinoma A431 cells and p53 wild-type human melanoma UACC-62 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. α-Santalol, a derivative of sandalwood oil, induces apoptosis in human prostate cancer cells by causing caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Santalol Signaling Pathways in Anti-inflammatory Response: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Alpha-santalol, a primary sesquiterpene alcohol in sandalwood oil, has demonstrated significant anti-inflammatory properties. Its therapeutic potential stems from its ability to modulate key intracellular signaling cascades that are central to the inflammatory response. This technical guide provides a comprehensive analysis of the signaling pathways modulated by this compound, with a focus on its inhibitory effects on pro-inflammatory cytokine and chemokine production. We present a synthesis of quantitative data, detailed experimental protocols for assays used to characterize these effects, and visual diagrams of the implicated signaling pathways to serve as a resource for ongoing research and development.

Quantitative Impact of this compound on Inflammatory Mediators

This compound has been shown to potently suppress the production of pro-inflammatory mediators. Notably, its effects on lipopolysaccharide (LPS)-induced cytokine and chemokine release in human skin cell models have been quantified, demonstrating a dose-dependent inhibition. The data presented below is derived from studies on co-cultures of human dermal fibroblasts and neo-epidermal keratinocytes, which provide a relevant in vitro model for skin inflammation.[1][2] Purified α-santalol was found to suppress the production of various cytokines and chemokines, as well as arachidonic acid metabolites like prostaglandin (B15479496) E2.[2]

Table 1: Effect of this compound on LPS-Induced Cytokine/Chemokine Secretion [1]

| Cytokine/Chemokine | Treatment | Concentration (µM) | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Percentage Inhibition (%) |

| IL-6 | LPS | - | 25,000 | 1,500 | - |

| LPS + α-santalol | 45 | 8,000 | 750 | 68% | |

| LPS + α-santalol | 90 | 4,500 | 500 | 82% | |

| CXCL5 | LPS | - | 12,000 | 1,000 | - |

| LPS + α-santalol | 45 | 4,000 | 400 | 67% | |

| LPS + α-santalol | 90 | 2,500 | 300 | 79% | |

| MCP-1 (CCL2) | LPS | - | 8,000 | 600 | - |

| LPS + α-santalol | 45 | 3,000 | 350 | 63% | |

| LPS + α-santalol | 90 | 1,800 | 200 | 78% | |

| IL-8 (CXCL8) | LPS | - | 30,000 | 2,000 | - |

| LPS + α-santalol | 45 | 10,000 | 900 | 67% | |

| LPS + α-santalol | 90 | 6,000 | 550 | 80% | |

| Data is approximated from graphical representations in Sharma et al. (2014).[1] |

Core Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are primarily attributed to its interference with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are critical regulators of gene expression for a wide array of pro-inflammatory molecules.[1][3]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[1] In its inactive state, the NF-κB dimer (typically p50/p65) is sequestered in the cytoplasm by an inhibitory protein, IκBα.[4] Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] this compound is understood to inhibit this pathway, thereby preventing the downstream expression of these inflammatory mediators.

Caption: NF-κB pathway inhibition by this compound, preventing cytokine transcription.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Upon stimulation by factors like LPS, a phosphorylation cascade activates these MAPKs. The activated MAPKs then phosphorylate various transcription factors, such as AP-1, leading to the expression of inflammatory genes. This compound has been shown to interfere with this cascade, reducing the phosphorylation and activation of key MAPK proteins.

Caption: this compound inhibits the MAPK cascade, reducing inflammatory gene expression.

Other Implicated Pathways

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Evidence suggests that this compound may act similarly to non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to suppress the production of prostaglandin E2, a key product of the COX pathway, indicating potential inhibitory activity against COX enzymes.[2] Additionally, some studies on essential oils and their components have demonstrated inhibitory effects on lipoxygenase (LOX), another key enzyme family in the generation of inflammatory lipid mediators.[5][6]

-

PI3K/Akt/mTOR Pathway: While extensively studied in the context of this compound's anti-cancer effects, the PI3K/Akt/mTOR pathway is also a critical regulator of inflammation. This compound has been shown to suppress the phosphorylation of Akt and mTOR, which could contribute to its anti-inflammatory profile.[7]

Key Experimental Protocols

The characterization of this compound's anti-inflammatory activity relies on specific in vitro assays. The following are detailed protocols for core methodologies.

Cell Viability (MTT) Assay

Purpose: To determine the cytotoxic concentration of this compound and ensure that observed anti-inflammatory effects are not due to cell death.

Methodology:

-

Cell Seeding: Plate cells (e.g., human dermal fibroblasts, neo-epidermal keratinocytes, or RAW 264.7 macrophages) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-100 µM) for a specified duration (e.g., 24 hours).

-

MTT Addition: Following incubation, remove the treatment medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubation: Incubate the plates for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 490-570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.[8][9]

Cytokine Release Assay

Purpose: To quantify the inhibitory effect of this compound on the production and secretion of specific cytokines and chemokines.

Methodology:

-

Cell Culture and Stimulation: Co-culture human dermal fibroblasts and neo-epidermal keratinocytes to mimic the skin environment.[8]

-

Treatment: Induce an inflammatory response by stimulating the co-cultures with lipopolysaccharide (LPS). Concurrently, treat the cells with various non-toxic concentrations of this compound.

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of specific cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using Enzyme-Linked Immunosorbent Assays (ELISAs) or multiplex cytokine antibody arrays.[8]

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only stimulated control group to calculate the percentage of inhibition.[8]

Caption: Standard experimental workflow for assessing cytokine inhibition.

Conclusion

This compound exerts its anti-inflammatory effects through the targeted modulation of multiple, interconnected signaling pathways. Its primary mechanism involves the potent inhibition of the NF-κB and MAPK cascades, which are fundamental to the transcriptional activation of a broad range of pro-inflammatory genes. The resulting suppression of cytokines, chemokines, and other inflammatory mediators underscores its therapeutic potential for inflammatory disorders, particularly in dermatology. Further research into its interactions with the COX, LOX, and PI3K/Akt pathways will provide a more complete understanding of its molecular pharmacology and aid in the development of novel anti-inflammatory agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Suppression of lipopolysaccharide-stimulated cytokine/chemokine production in skin cells by sandalwood oils and purified α-santalol and β-santalol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Autophagy Induction by α-Santalol in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

antioxidant mechanism of alpha-Santalol in vitro

An In-Depth Technical Guide to the In Vitro Antioxidant Mechanisms of Alpha-Santalol

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This compound, the primary sesquiterpene constituent of East Indian sandalwood oil (Santalum album), has demonstrated significant antioxidant properties in various in vitro models. Its mechanism of action is multifaceted, involving both direct, albeit less characterized, radical scavenging and a more prominent, indirect cellular defense mechanism. The core of its cellular activity lies in the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By activating Nrf2, this compound orchestrates the upregulation of a suite of cytoprotective genes, including the potent antioxidant enzyme Heme Oxygenase-1 (HO-1). This activity enables cells to effectively neutralize reactive oxygen species (ROS), mitigate oxidative damage to proteins and DNA, and maintain redox homeostasis. This guide synthesizes the current understanding of these mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key pathways.

Direct Antioxidant Activity: Radical Scavenging

Direct antioxidant activity refers to the intrinsic ability of a molecule to neutralize free radicals by donating a hydrogen atom or an electron. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) are commonly used to measure this capacity. While this compound is structurally a phenolic compound, suggesting inherent antioxidant potential, quantitative data for the pure compound is limited in publicly accessible literature.[1] However, studies on sandalwood oil and its extracts, where this compound is the major component, confirm notable radical scavenging and reducing capabilities.[2][3]

Quantitative Data on Radical Scavenging

The following table summarizes the direct antioxidant activity of sandalwood oil and its aqueous extracts. This data provides an indirect measure of the potential of this compound.

| Preparation | Assay | Concentration | Result | Reference |

| Sandalwood Oil | DPPH Scavenging | 3% (v/v) | 26% Inhibition | [4] |

| Sandalwood Oil | DPPH Scavenging | 1% (v/v) | 12% Inhibition | [4] |

| Sandalwood Callus Aqueous Extract | DPPH Scavenging | 100 µg/mL | 48.7% Inhibition | [3] |

| Sandalwood Callus Aqueous Extract | Hydroxyl Radical Scavenging | 100 µg/mL | 53.2% Scavenging | [3] |

| Sandalwood Callus Aqueous Extract | FRAP | 100 µg/mL | 1 µmol Fe(II)/mL | [3] |

| Indian Sandalwood Oil | AAPH-induced ROS Scavenging | - | IC50: 0.03% (v/v) |

Indirect / Cellular Antioxidant Mechanisms

The more significant antioxidant effect of this compound observed in vitro is its ability to bolster the cell's endogenous defense systems against oxidative stress. This indirect mechanism involves the activation of signaling pathways that lead to the expression of numerous protective genes.

Attenuation of Cellular Oxidative Damage

In cellular models, this compound has been shown to protect against damage induced by oxidative stressors like hydrogen peroxide (H₂O₂). Treatment with this compound effectively reduces intracellular ROS levels and prevents subsequent damage to critical biomolecules.[5]

| Cell Line | Stressor | α-Santalol Conc. | Measured Effect | Reference |

| CCD-1079Sk (Human Fibroblast) | 50 µM H₂O₂ | 50 µM | Significant decrease in protein carbonyl levels | [5] |

| CCD-1079Sk (Human Fibroblast) | 50 µM H₂O₂ | 50 µM | Significant reduction in DNA damage (Comet Assay) | [5] |

| HaCaT (Human Keratinocyte) | Blue Light / Cigarette Smoke | 0.05% - 0.2% | Significant reduction in induced oxidative stress | |

| RAW 264.7 (Murine Macrophage) | H₂O₂ | - | Inhibition of ROS generation | [4] |

The Nrf2-ARE Signaling Pathway: The Core Mechanism

The central pathway implicated in the cellular antioxidant action of this compound is the Nrf2-ARE (Antioxidant Response Element) pathway.[6]

Mechanism of Action: Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][7] When cells are exposed to oxidative stress (or activators like this compound), specific cysteine residues on Keap1 are modified. This modification causes a conformational change, leading to the release of Nrf2.[7] The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous target genes.[1] This binding initiates the transcription of a wide array of Phase II detoxifying and antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1).[7][8][9] HO-1 degrades heme into biliverdin (B22007) (a potent antioxidant), free iron, and carbon monoxide, playing a critical role in cellular protection against oxidative stress.[10]

Evidence suggests that sandalwood oil and its constituents, including this compound, activate this protective pathway, leading to enhanced cellular resilience against oxidative insults.[6]

References

- 1. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 2. Medicinal properties of this compound, a naturally occurring constituent of sandalwood oil: review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Effect of natural compounds on NRF2/KEAP1 signaling in periodontitis: a potential use to prevent age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. HO-1 reduces heat stress-induced apoptosis in bovine granulosa cells by suppressing oxidative stress | Aging [aging-us.com]

The Sesquiterpene α-Santalol: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-santalol (α-santalol), a prominent sesquiterpene alcohol and a primary constituent of sandalwood oil (Santalum album), has garnered significant scientific interest for its diverse pharmacological properties. Traditionally utilized in various cultural practices for its aromatic and medicinal qualities, recent in vitro and in vivo studies have begun to elucidate the molecular mechanisms underpinning its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of α-santalol, with a focus on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Anticancer Activity

α-Santalol has demonstrated potent anticancer effects across a range of cancer cell lines and in preclinical animal models.[1] Its anticancer activity is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the proliferation of malignant cells.[2] A notable characteristic of α-santalol is its selective cytotoxicity towards cancer cells, with minimal toxic effects on normal, healthy cells.[3]

Quantitative Data: Anticancer Efficacy

The following tables summarize the quantitative data on the anticancer effects of α-santalol on various cancer cell lines.

Table 1: Inhibition of Cancer Cell Viability and Proliferation by α-Santalol

| Cell Line | Cancer Type | Treatment Duration (hours) | Concentration (µM) | % Reduction in Cell Viability | % Decrease in Cell Proliferation | Citation |

| MCF-7 | Breast (ER+) | 12 | 10-100 | 2-38 | 1-49.5 | [1] |

| 24 | 10-100 | 2-58 | 4-89 | [1] | ||

| 48 | 10-100 | 4-71 | 10-93 | [1] | ||

| MDA-MB-231 | Breast (ER-) | 12 | 10-100 | 1-47 | 0-50 | [1] |

| 24 | 10-100 | 2-66 | 4-69 | [1] | ||

| 48 | 10-100 | 4-79 | 3-85 | [1] | ||

| A431 | Skin (Epidermoid Carcinoma) | 24 | 50 | 26.7 | - | [4] |

| 24 | 100 | 56.8 | - | [4] | ||

| 48 | 50 | 59.1 | - | [5] | ||

| 48 | 100 | 91.6 | - | [5] | ||

| UACC-62 | Skin (Melanoma) | 24 | 50 | 20.2 | - | [4] |

| 24 | 100 | 51.1 | - | [4] |

Table 2: Induction of Apoptosis by α-Santalol

| Cell Line | Cancer Type | Treatment Duration (hours) | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Citation |

| A431 | Skin (Epidermoid Carcinoma) | 3 | 25 | 3.1 | [2] |

| 3 | 50 | 13.5 | [2] | ||

| 6 | 25-75 | 2.8-14.2 | [2] | ||

| 12 | 25-75 | 7.2-31.4 | [2] | ||

| 24 | 25-75 | 4.3-30.3 | [2] | ||

| MCF-7 & MDA-MB-231 | Breast | 48 | 75 | Strong DNA fragmentation observed | [1] |

Table 3: Induction of G2/M Cell Cycle Arrest by α-Santalol

| Cell Line | Cancer Type | Treatment Duration (hours) | Concentration (µM) | % of Cells in G2/M Phase | % Induction of G2/M Phase vs. Control | Citation |

| A431 | Skin (Epidermoid Carcinoma) | 6-24 | 50-75 | - | 49-285 | [6] |

| UACC-62 | Skin (Melanoma) | 6-24 | 50-75 | - | 71-306 | [6] |

| MCF-7 | Breast (ER+) | 12 | 25 | ~30 | - | [1] |

| 12 | 50 | ~45 | - | [1] | ||

| 24 | 25 | ~32 | - | [1] | ||

| 24 | 50 | ~48 | - | [1] | ||

| MDA-MB-231 | Breast (ER-) | 12 | 50 | ~42 | - | [1] |

| 12 | 75 | ~35 | - | [1] | ||

| 24 | 50 | ~45 | - | [1] | ||

| 24 | 75 | ~38 | - | [1] |

Signaling Pathways in Anticancer Activity

α-Santalol exerts its anticancer effects by modulating several key signaling pathways.

α-Santalol induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3, -6, and -7), leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent cell death.[2][3]

α-Santalol induces a G2/M phase cell cycle arrest in cancer cells by altering the expression of key regulatory proteins, including cyclins (Cyclin A, Cyclin B1), cyclin-dependent kinases (CDKs), and cell division cycle 25 (Cdc25) phosphatases.[6] This prevents the cells from entering mitosis and ultimately leads to a decrease in cell proliferation.

In breast cancer cells, α-santalol has been shown to inhibit cell migration by targeting the Wnt/β-catenin signaling pathway.[7] It affects the localization of β-catenin, a key component of this pathway, preventing its translocation to the nucleus where it would otherwise activate genes involved in cell migration and proliferation.[7]

Experimental Protocols: Anticancer Activity

This protocol is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

96-well plates

-